(2,2'-L-Serine)-gramicidin S is a synthetic analog of the naturally occurring antibiotic gramicidin S. This compound is notable for its incorporation of L-serine, which plays a crucial role in various biological processes, including protein synthesis and metabolic pathways. Gramicidin S itself is a cyclic peptide antibiotic originally derived from the bacterium Bacillus brevis, known for its effectiveness against Gram-positive bacteria.
Gramicidin S was first isolated from Bacillus brevis in the 1940s and has been extensively studied for its antibacterial properties. The synthetic variant, (2,2'-L-Serine)-gramicidin S, is produced through chemical methods that enhance its efficacy and stability.
(2,2'-L-Serine)-gramicidin S falls under the category of peptide antibiotics. Its classification is based on its structure as a cyclic peptide and its functional properties as an antimicrobial agent.
The synthesis of (2,2'-L-Serine)-gramicidin S typically employs solid-phase peptide synthesis techniques. This method allows for the efficient assembly of peptide sequences by sequentially adding protected amino acids to a solid support.
(2,2'-L-Serine)-gramicidin S consists of a cyclic structure comprising several amino acids, including the unique incorporation of L-serine at specific positions within the peptide chain.
The compound undergoes various chemical reactions typical of peptides, including hydrolysis and degradation under certain conditions. Its interactions with bacterial membranes are particularly significant as they lead to its antimicrobial action.
(2,2'-L-Serine)-gramicidin S exerts its antibacterial effects primarily through disrupting bacterial cell membranes. It forms channels within lipid bilayers that allow ions to pass freely, leading to depolarization and eventual cell death.
(2,2'-L-Serine)-gramicidin S has several applications in scientific research and medicine:
This compound exemplifies the intersection of natural product chemistry and synthetic modification aimed at enhancing biological activity and therapeutic potential.
Gramicidin S (GS), discovered in 1942 by Soviet microbiologist Georgy Gause during World War II, represents one of the earliest commercially utilized peptide antibiotics [1] [10]. This cyclic decapeptide (cyclo[Val-Orn-Leu-D-Phe-Pro]₂) demonstrated potent activity against Gram-positive pathogens but exhibited significant hemolytic toxicity that restricted its clinical application to topical formulations [5] [10]. The discovery prompted extensive structure-activity relationship (SAR) studies beginning in the mid-20th century, with researchers systematically modifying its primary structure to dissociate antimicrobial efficacy from cytotoxicity [4] [5].
The development of (2,2'-L-Serine)-gramicidin S emerged from this rational design paradigm during the 1980s, representing a strategic modification targeting the peptide's cationic and hydrophobic domains [4] [9]. This analog specifically replaced both ornithine residues (position 2 and 2') with L-serine, fundamentally altering the molecule's charge distribution and hydrogen-bonding capabilities [4] [9]. Earlier investigations had established that the δ-amino groups of ornithine were crucial for membrane interaction but also contributed significantly to hemolytic activity [4] [10]. Researchers hypothesized that substituting these cationic residues with the polar, uncharged serine moiety might reduce non-specific membrane disruption in eukaryotic cells while potentially preserving antibacterial activity [4].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7